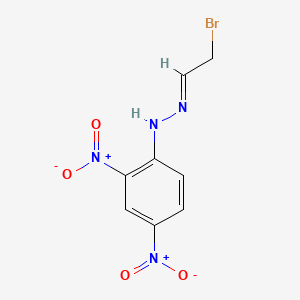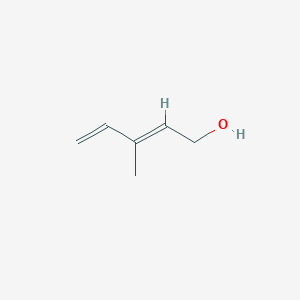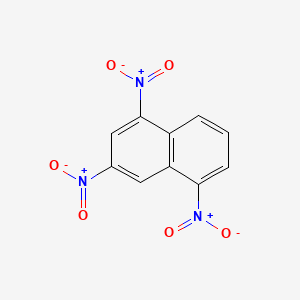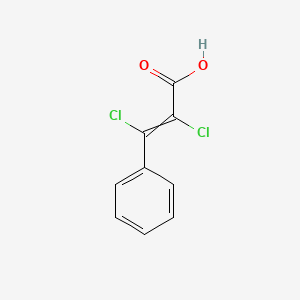
2,3-Dichloro-3-phenylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-3-phenylprop-2-enoic acid is an organic compound with the molecular formula C9H6Cl2O2 It is a derivative of cinnamic acid, where two chlorine atoms are substituted at the 2nd and 3rd positions of the prop-2-enoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-3-phenylprop-2-enoic acid typically involves the chlorination of cinnamic acid derivatives. One common method is the reaction of cinnamic acid with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds through the addition of chlorine atoms to the double bond of the cinnamic acid, followed by the formation of the dichlorinated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxy derivatives.
Reduction Reactions: The compound can be reduced to form 3-phenylpropanoic acid derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Hydroxy derivatives of this compound.
Reduction: 3-Phenylpropanoic acid derivatives.
Oxidation: Carboxylic acids with additional functional groups.
Applications De Recherche Scientifique
2,3-Dichloro-3-phenylprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of reactive intermediates that can modify biological molecules, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamic Acid: The parent compound of 2,3-Dichloro-3-phenylprop-2-enoic acid, with a similar structure but lacking the chlorine substitutions.
2-Chloro-3-phenylprop-2-enoic Acid: A mono-chlorinated derivative with different chemical properties and reactivity.
3-Phenylpropanoic Acid: A reduced form of cinnamic acid with different functional groups.
Uniqueness
This compound is unique due to the presence of two chlorine atoms, which significantly alter its chemical reactivity and potential applications compared to its analogs. The dichlorination enhances its electrophilic properties, making it a valuable intermediate in various chemical reactions and industrial processes.
Propriétés
Numéro CAS |
708-85-0 |
|---|---|
Formule moléculaire |
C9H6Cl2O2 |
Poids moléculaire |
217.05 g/mol |
Nom IUPAC |
2,3-dichloro-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H6Cl2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5H,(H,12,13) |
Clé InChI |
VCVUNRNRXFHPQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B14746331.png)
![N-[2-[5-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-2-fluorobenzamide](/img/structure/B14746337.png)
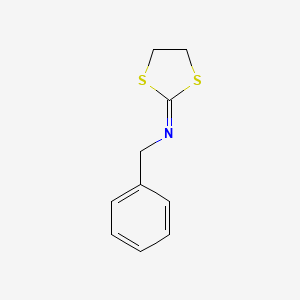
![5-Fluoro-1-hydroxy-12a-methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one](/img/structure/B14746346.png)
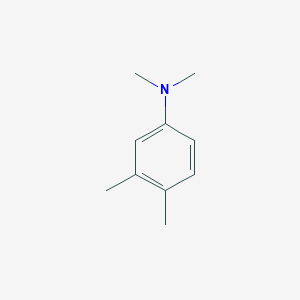
![4-[2-[4-Hydroxy-3-(hydroxymethyl)phenyl]propan-2-yl]-2-(hydroxymethyl)phenol](/img/structure/B14746377.png)
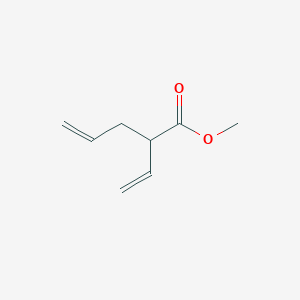
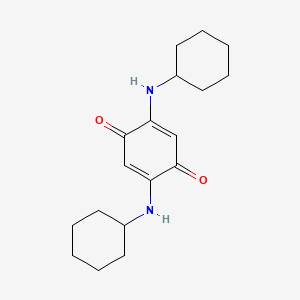
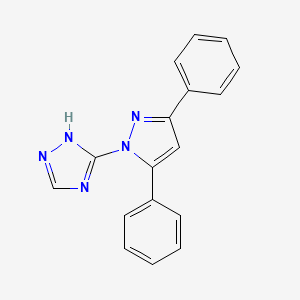
![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B14746396.png)
